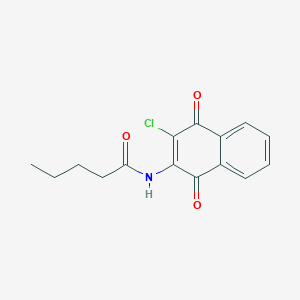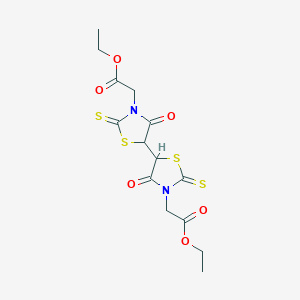
Diethyl 2,2'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is a complex organic compound with a unique structure that includes thiazolidine rings and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine rings, followed by the introduction of the dioxo and dithioxo groups. The final step involves the esterification of the compound to form the diacetate ester. Common reagents used in these reactions include thioamides, acyl chlorides, and diethyl oxalate, under conditions such as reflux and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of ester derivatives.
Scientific Research Applications
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate involves its interaction with molecular targets such as enzymes and proteins. The thiazolidine rings and functional groups can form hydrogen bonds and other interactions with active sites, affecting the activity of the target molecules. This compound can modulate biochemical pathways, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanedicarboxylate
- 3,3’-Diethyl-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-4,4’-dione
Uniqueness
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is unique due to its combination of thiazolidine rings and multiple functional groups, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
93046-02-7 |
|---|---|
Molecular Formula |
C14H16N2O6S4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
ethyl 2-[5-[3-(2-ethoxy-2-oxoethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C14H16N2O6S4/c1-3-21-7(17)5-15-11(19)9(25-13(15)23)10-12(20)16(14(24)26-10)6-8(18)22-4-2/h9-10H,3-6H2,1-2H3 |
InChI Key |
FZKBVGSMNBULBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(SC1=S)C2C(=O)N(C(=S)S2)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


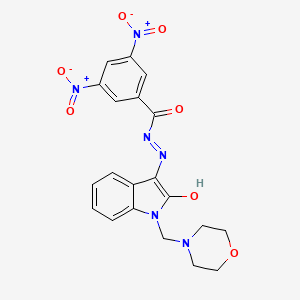
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
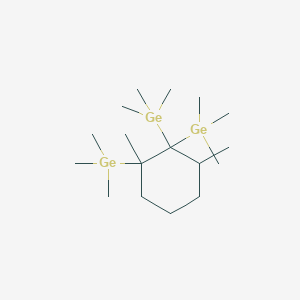
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
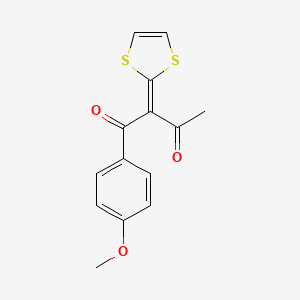
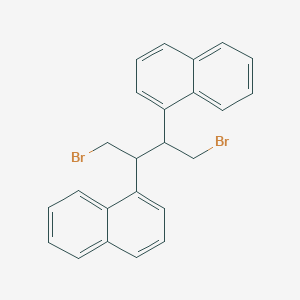
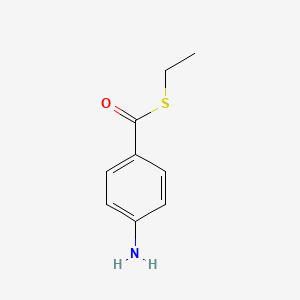

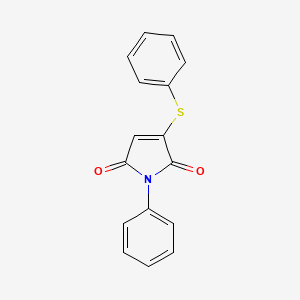



![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
